N-(Methoxycarbonylmethyl)-N-(1-acetoxybutyl)nitrosamine

Mutagenicity Structure-Activity Relationship Salmonella typhimurium

N-(Methoxycarbonylmethyl)-N-(1-acetoxybutyl)nitrosamine (CAS 70103-83-2), also known as MCMABN or methyl 2-[1-acetyloxybutyl(nitroso)amino]acetate, is a synthetic N‑nitroso compound bearing both an α‑acetoxy leaving group and an ω‑methoxycarbonyl functional group. It belongs to the class of α‑acetoxy nitrosamines developed as stable, hydrolytically activated models of the putative α‑hydroxy metabolites of carcinogenic N,N‑dialkylnitrosamines.

Molecular Formula C9H16N2O5
Molecular Weight 232.23 g/mol
CAS No. 70103-83-2
Cat. No. B12810153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Methoxycarbonylmethyl)-N-(1-acetoxybutyl)nitrosamine
CAS70103-83-2
Molecular FormulaC9H16N2O5
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCCC(N(CC(=O)OC)N=O)OC(=O)C
InChIInChI=1S/C9H16N2O5/c1-4-5-8(16-7(2)12)11(10-14)6-9(13)15-3/h8H,4-6H2,1-3H3
InChIKeyWGODWSVLQIYTPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Methoxycarbonylmethyl)-N-(1-acetoxybutyl)nitrosamine (CAS 70103-83-2): A Specialized α‑Acetoxy Nitrosamine for Metabolic Activation Research and Analytical Reference Standards


N-(Methoxycarbonylmethyl)-N-(1-acetoxybutyl)nitrosamine (CAS 70103-83-2), also known as MCMABN or methyl 2-[1-acetyloxybutyl(nitroso)amino]acetate, is a synthetic N‑nitroso compound bearing both an α‑acetoxy leaving group and an ω‑methoxycarbonyl functional group. It belongs to the class of α‑acetoxy nitrosamines developed as stable, hydrolytically activated models of the putative α‑hydroxy metabolites of carcinogenic N,N‑dialkylnitrosamines [1]. Its molecular formula is C₉H₁₆N₂O₅ with a molecular weight of 232.23 g/mol, and it is supplied primarily as a research chemical and analytical reference standard .

Why N-(Methoxycarbonylmethyl)-N-(1-acetoxybutyl)nitrosamine Cannot Be Substituted by In‑Class Nitrosamine Analogs for Mutagenicity Structure‑Activity Relationship Studies


Within the α‑acetoxy nitrosamine model series, mutagenic potency is exquisitely sensitive to the length of the ω‑functionalized alkyl chain. Compounds bearing a one‑carbon methoxycarbonylmethyl spacer, such as MCMABN, exhibit markedly weaker DNA‑damaging and mutagenic effects compared to their two‑ or three‑carbon homologs [1]. A procurement decision based solely on the presence of the α‑acetoxybutyl leaving group or nitrosamine scaffold, without accounting for ω‑chain length, will yield fundamentally different biological activity profiles. The quantitative evidence below demonstrates that MCMABN occupies a distinct, low‑potency position in the structure‑activity landscape, making it uniquely suited as a negative‑control model or a low‑reactivity comparator in mutagenicity and DNA‑repair assays.

N-(Methoxycarbonylmethyl)-N-(1-acetoxybutyl)nitrosamine: Head‑to‑Head Mutagenicity and Structural Differentiation Evidence Against Closest Analogs


Approximately 100‑Fold Weaker Bacterial Mutagenicity Compared to the ω‑Methoxycarbonylethyl Homolog MCEABN

MCMABN bearing a one‑carbon methoxycarbonylmethyl chain (n=1) was found to be very weakly mutagenic across all four bacterial tester strains, in contrast to its direct homolog MCEABN (n=2) which exhibited the strongest activity in the entire compound series [1]. The relative mutagenic potency ranked consistently as MCEABN (n=2) ≫ MCPABN (n=3) ≫ MCMABN (n=1) in S. typhimurium TA1535, E. coli WP2 hcr⁻, E. coli WP2, and E. coli Sd4 [1]. Because MCMABN generates a carboxymethyl cation upon hydrolysis rather than the 2‑carboxyethyl cation released by MCEABN, its DNA‑alkylating efficiency is drastically reduced, translating to an approximate two‑order‑of‑magnitude potency gap [1].

Mutagenicity Structure-Activity Relationship Salmonella typhimurium

Distinct Hydrolysis Product: MCMABN Yields Carboxymethyl Cation Instead of 2‑Carboxyethyl or 3‑Carboxypropyl Cations Released by Potent Homologs

α‑Acetoxy nitrosamines undergo non‑enzymatic hydrolysis and heterolysis to release alkylating cations that damage DNA. MCMABN uniquely generates a carboxymethyl cation, whereas the highly mutagenic MCEABN yields a 2‑carboxyethyl cation and the moderately active MCPABN produces a 3‑carboxypropyl cation [1]. The structure‑activity analysis in the same study explicitly states that compounds affording a carboxymethyl cation (MCMAMN and MCMABN) are 'very weakly mutagenic compared with the compounds having methoxycarbonylethyl or methoxycarbonylpropyl group' [1]. This mechanistic distinction is not shared by any other commercially available α‑acetoxy nitrosamine bearing a secondary α‑acetoxybutyl leaving group.

DNA Alkylation Hydrolytic Activation Carbocation Chemistry

Non‑Linear Dose‑Response in TA1535 Versus the Linear Responses of ω‑Methoxycarbonylethyl and ω‑Methoxycarbonylpropyl Homologs

In S. typhimurium TA1535, the dose‑response curve for MCMABN deviated sharply from linearity, showing a steep rise only at a narrow high‑concentration range (0.25–1 μmol/plate) [1]. This contrasts with MCEAMN and MCEABN, which displayed robust linear increases in revertants over broader concentration ranges. The authors noted that the MCMABN data were excluded from the standard linear regression calculation of revertants/μmol because of this anomalous behavior [1]. Such non‑linear kinetics complicate potency ranking but highlight a fundamental difference in the mode or efficiency of alkylation by the carboxymethyl cation.

Dose-Response Analysis Mutagenicity Assay Salmonella typhimurium TA1535

Positive DNA‑Damaging Activity in Bacillus subtilis rec‑Assay Despite Very Weak Mutagenicity: A Unique Phenotypic Signature

In the Bacillus subtilis rec‑assay (H17 rec⁺ vs. M45 rec⁻), MCMABN gave a positive result for DNA‑damaging activity comparable to other N‑(ω‑methoxycarbonylalkyl)‑N‑(α‑acetoxybutyl)nitrosamines [1]. However, unlike its potent mutagenic homologs, this DNA‑damaging capacity did not translate into high mutagenicity in the forward mutation assays. This uncoupling of DNA damage and mutagenic outcome is a distinctive feature of the carboxymethyl‑chain compounds and suggests that the carboxymethyl cation produces DNA lesions that are efficiently repaired or are non‑mutagenic in nature.

DNA Damage rec-Assay Bacillus subtilis

Verified Positive Ames Mutagenicity at Defined Concentrations Reliable for Positive Control or Spiking Experiments

Despite being classified as very weakly mutagenic relative to its homologs, MCMABN nonetheless yields a reproducible positive result in the Ames test (S. typhimurium TA1535 without S9) when tested at sufficient concentration [1]. This is in stark contrast to N‑nitrosamines bearing a carboxymethyl group on a simple alkyl chain (e.g., BCMN), which were reported as non‑mutagenic with or without metabolic activation [1]. MCMABN thus offers a controlled, low‑level positive signal unsuitable for most in‑class analogs that are either completely negative or overwhelmingly potent.

Ames Test Positive Control Genotoxicity Screening

Optimal Research and Industrial Application Scenarios for N-(Methoxycarbonylmethyl)-N-(1-acetoxybutyl)nitrosamine Based on Verified Differentiation Evidence


Negative or Weak‑Positive Control in Bacterial Mutagenicity and DNA‑Repair Assays for α‑Acetoxy Nitrosamine SAR Studies

Investigators conducting structure‑activity relationship studies on the ω‑chain length of metabolically activated N,N‑dialkylnitrosamines should employ MCMABN as the n=1 (carboxymethyl) reference compound. Its verified very weak mutagenicity across TA1535, WP2, WP2 hcr⁻, and Sd4 strains, combined with positive DNA‑damaging activity in the rec‑assay, provides a unique low‑potency anchor point for dose‑response comparisons against MCEABN (n=2, strong) and MCPABN (n=3, moderate) [1]. This three‑point structural series is critical for validating QSAR models of nitrosamine carcinogenicity.

Calibrator for Carboxymethyl Cation Alkylation Efficiency in In Vitro DNA Alkylation Assays

Because MCMABN hydrolytically generates a carboxymethyl cation, it serves as the sole commercially available α‑acetoxy nitrosamine calibrator for quantifying the relative alkylation efficiency of one‑carbon carboxy‑functionalized electrophiles [1]. Researchers comparing DNA adduct spectra formed by carboxymethyl, 2‑carboxyethyl, and 3‑carboxypropyl cations can use MCMABN to produce the carboxymethyl‑specific adduct profile for mass spectrometric or ³²P‑postlabeling reference libraries.

Analytical Reference Standard for Nitrosamine Impurity Profiling in Pharmaceutical Development

Regulatory guidance on nitrosamine impurities in pharmaceuticals requires access to a broad panel of structurally diverse nitrosamine analytical standards. MCMABN, with its dual α‑acetoxy and ω‑methoxycarbonyl functional groups, represents a distinct structural subclass not covered by simpler N‑nitrosodialkylamines (e.g., NDMA, NDEA) or N‑nitrosamine drug substance‑related impurities (NDSRIs) [2]. Its predicted aqueous solubility (8.8 g/L at 25 °C, calculated) and moderate chromatographic retention make it suitable for HPLC‑MS/MS method development and limit‑of‑quantification validation in drug substance matrices .

Mechanistic Probe for DNA Repair Pathway Specificity Following Low‑Fidelity Alkylation Damage

The dissociated phenotype of MCMABN — positive for DNA damage by rec‑assay but very weakly mutagenic in forward mutation assays — indicates that the carboxymethyl‑DNA lesions are substrates for error‑free repair pathways [1]. This compound is therefore ideally suited for experiments comparing the repair kinetics and pathway choice (e.g., base excision repair vs. direct reversal) following alkylation by structurally defined cations, using MCEABN (error‑prone outcome) as a comparator.

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